N-benzoyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea
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Overview
Description
N-benzoyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)thiourea is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of N-Benzoyl-N'-(5,6,7,8-Tetrahydro-1-Naphthalenyl)Thiourea Derivatives
The process involves synthesizing these compounds through various chemical reactions and analyzing their structure and properties using techniques like X-ray crystallography, spectroscopy (IR, MS, 1H-NMR), and elemental analysis. These techniques help in understanding the molecular structure and the thermal behavior of the compounds (Arslan, Flörke, & Külcü, 2003), (Li, Zhang, & Wang, 2003).
Biological Activity and Applications
Antimicrobial Activity
This compound derivatives exhibit significant antimicrobial properties. Studies have shown their inhibitory effects against a range of bacteria and fungi, indicating their potential use in combating infections (Arslan, Flörke, & Külcü, 2003), (Ruswanto, Miftah, Tjahjono, & Siswandono, 2015).
Anticancer Properties
These derivatives are being studied for their potential anticancer activities. Computational studies are particularly focused on understanding the interaction of these compounds with cancer receptors and their stability, indicating promising avenues in cancer therapy (Ruswanto et al., 2023).
Interaction with Metals
Formation of Metal Complexes
These derivatives are known to interact with various metals to form complexes. This property is significant in areas like coordination chemistry and might contribute to their biological activity and potential pharmaceutical applications (Ali A. A. Al-Riyahee, 2021), (Zhao et al., 2013).
Mechanism of Action
Target of Action
Compounds like “1-benzoyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea” often target specific enzymes or receptors in the body. These targets are usually proteins that play a key role in cellular processes .
Mode of Action
The compound may bind to its target, causing a change in the target’s activity. This could involve inhibiting an enzyme, activating a receptor, or modulating a signaling pathway .
Biochemical Pathways
The interaction between the compound and its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a harmful substance, or it might activate a pathway that promotes the repair of damaged cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well it is absorbed in the gut, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted can all affect the compound’s effectiveness .
Result of Action
The ultimate effect of the compound will depend on the specific cellular processes it influences. This could range from reducing inflammation, to killing cancer cells, to correcting a genetic defect .
Action Environment
The effectiveness and stability of the compound can be influenced by various environmental factors. These might include the pH of the body fluids, the presence of other substances that can interact with the compound, and the temperature .
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydronaphthalen-1-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-17(14-8-2-1-3-9-14)20-18(22)19-16-12-6-10-13-7-4-5-11-15(13)16/h1-3,6,8-10,12H,4-5,7,11H2,(H2,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURBQXHDDOCXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.